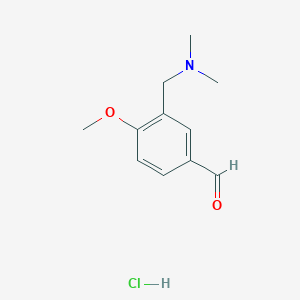

1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

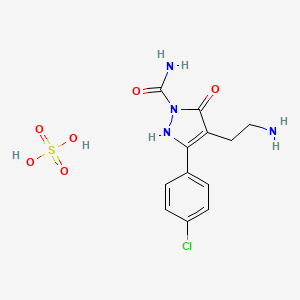

1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific compound is further modified with a 2-chlorophenyl group and a carboxylic acid moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related pyrrole derivatives, which can help infer some of the properties and reactivity of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one of the studies . Although the exact synthesis of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be employed, with adjustments to the starting materials and reaction conditions to accommodate the specific substituents of the target compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which often show high correlation with experimental data . The molecular geometry of related compounds has been found to be consistent across different polymorphs, as seen in the case of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . This suggests that the core pyrrole structure maintains its integrity despite variations in substituents.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions, primarily due to the reactivity of the carboxylic acid group and the aromatic system. The presence of substituents like the 2-chlorophenyl group can influence the reactivity pattern of the molecule. The solid-state structures of pyrrole derivatives often feature hydrogen-bonded contacts, which are crucial in the formation of different dimensional networks . These interactions can be significant in dictating the reactivity and the formation of supramolecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of hydrogen bonding motifs, as seen in 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, can lead to the formation of various solid-state networks, which can affect the compound's melting point, solubility, and crystal packing . The substitution pattern on the phenyl ring can also have a profound impact on these properties. Electrochemical studies on related compounds have shown that pyrrole derivatives can act as corrosion inhibitors, suggesting potential applications in material science .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-7-3-6-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBQOZUNNISRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)